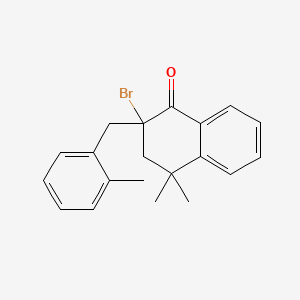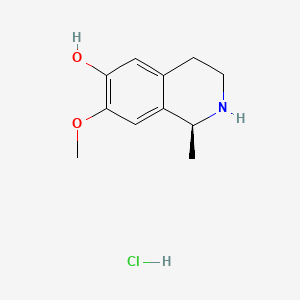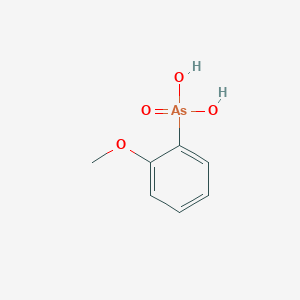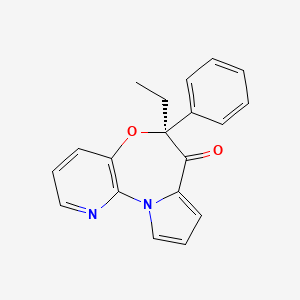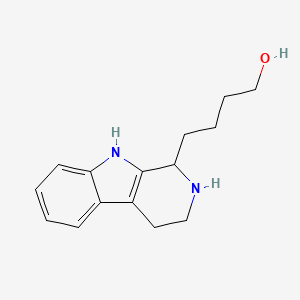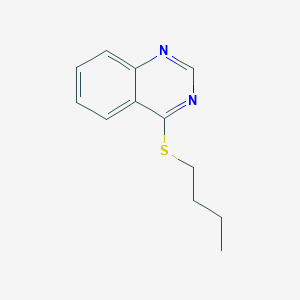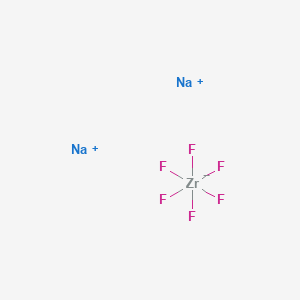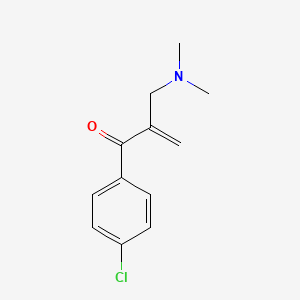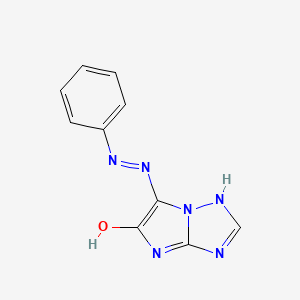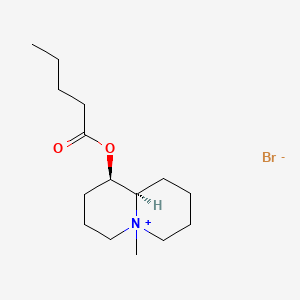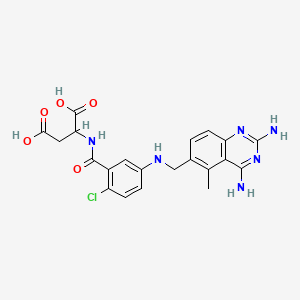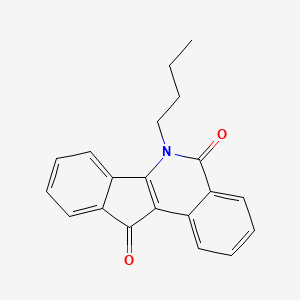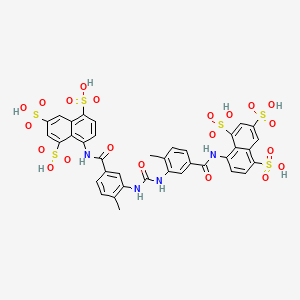
1,3,5-Naphthalenetrisulfonic acid, 8,8'-(carbonylbis(imino(4-methyl-3,1-phenylene)carbonylimino))bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Naphthalenetrisulfonic acid, 8,8’-(carbonylbis(imino(4-methyl-3,1-phenylene)carbonylimino))bis- is a complex organic compound with significant applications in various scientific fields. It is known for its unique structural properties and reactivity, making it a valuable compound in research and industrial applications .
Preparation Methods
The synthesis of 1,3,5-Naphthalenetrisulfonic acid, 8,8’-(carbonylbis(imino(4-methyl-3,1-phenylene)carbonylimino))bis- involves multiple steps, including the sulfonation of naphthalene and subsequent reactions with various reagents to introduce the desired functional groups. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,3,5-Naphthalenetrisulfonic acid, 8,8’-(carbonylbis(imino(4-methyl-3,1-phenylene)carbonylimino))bis- has numerous applications in scientific research It is used in chemistry for studying reaction mechanisms and developing new synthetic methods In biology, it is used as a probe for studying molecular interactionsIndustrially, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to proteins and other biomolecules, altering their function and activity. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 1,3,5-Naphthalenetrisulfonic acid, 8,8’-(carbonylbis(imino(4-methyl-3,1-phenylene)carbonylimino))bis- stands out due to its unique structural features and reactivity. Similar compounds include other naphthalenetrisulfonic acid derivatives and related sulfonated aromatic compounds. Each of these compounds has distinct properties and applications, making them valuable in different contexts .
Properties
CAS No. |
99777-91-0 |
|---|---|
Molecular Formula |
C37H30N4O21S6 |
Molecular Weight |
1059.1 g/mol |
IUPAC Name |
8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid |
InChI |
InChI=1S/C37H30N4O21S6/c1-17-3-5-19(35(42)38-25-7-9-29(65(51,52)53)23-13-21(63(45,46)47)15-31(33(23)25)67(57,58)59)11-27(17)40-37(44)41-28-12-20(6-4-18(28)2)36(43)39-26-8-10-30(66(54,55)56)24-14-22(64(48,49)50)16-32(34(24)26)68(60,61)62/h3-16H,1-2H3,(H,38,42)(H,39,43)(H2,40,41,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62) |
InChI Key |
DRENPOZNHRSINW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)NC4=C(C=CC(=C4)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


